2-Chloro-9-cyclohexyl-N-[4-(4-morpholinyl)phenyl]-9H-purin-6-amine 2-Chloro-9-cyclohexyl-N-[4-(4-morpholinyl)phenyl]-9H-purin-6-amine
Brand Name: Vulcanchem
CAS No.: 737005-53-7
VCID: VC21159163
InChI: InChI=1S/C21H25ClN6O/c22-21-25-19(18-20(26-21)28(14-23-18)17-4-2-1-3-5-17)24-15-6-8-16(9-7-15)27-10-12-29-13-11-27/h6-9,14,17H,1-5,10-13H2,(H,24,25,26)
SMILES: C1CCC(CC1)N2C=NC3=C(N=C(N=C32)Cl)NC4=CC=C(C=C4)N5CCOCC5
Molecular Formula: C21H25ClN6O
Molecular Weight: 412.9 g/mol

2-Chloro-9-cyclohexyl-N-[4-(4-morpholinyl)phenyl]-9H-purin-6-amine

CAS No.: 737005-53-7

Cat. No.: VC21159163

Molecular Formula: C21H25ClN6O

Molecular Weight: 412.9 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-9-cyclohexyl-N-[4-(4-morpholinyl)phenyl]-9H-purin-6-amine - 737005-53-7

Specification

CAS No. 737005-53-7
Molecular Formula C21H25ClN6O
Molecular Weight 412.9 g/mol
IUPAC Name 2-chloro-9-cyclohexyl-N-(4-morpholin-4-ylphenyl)purin-6-amine
Standard InChI InChI=1S/C21H25ClN6O/c22-21-25-19(18-20(26-21)28(14-23-18)17-4-2-1-3-5-17)24-15-6-8-16(9-7-15)27-10-12-29-13-11-27/h6-9,14,17H,1-5,10-13H2,(H,24,25,26)
Standard InChI Key RRZNYEDYEXGHIS-UHFFFAOYSA-N
SMILES C1CCC(CC1)N2C=NC3=C(N=C(N=C32)Cl)NC4=CC=C(C=C4)N5CCOCC5
Canonical SMILES C1CCC(CC1)N2C=NC3=C(N=C(N=C32)Cl)NC4=CC=C(C=C4)N5CCOCC5

Introduction

Physical and Chemical Properties

Understanding the physical and chemical properties of 2-Chloro-9-cyclohexyl-N-[4-(4-morpholinyl)phenyl]-9H-purin-6-amine is essential for its handling, storage, and application in research settings. The compound exhibits specific characteristics that define its behavior in various experimental conditions.

Physical Properties

The compound presents as a beige powder in its solid form, with a molecular weight of 412.92 g/mol . This relatively high molecular weight is consistent with its complex structure containing multiple ring systems and functional groups.

Table 1: Key Physical Properties of 2-Chloro-9-cyclohexyl-N-[4-(4-morpholinyl)phenyl]-9H-purin-6-amine

PropertyValueReference
Physical StateBeige Powder
Molecular Weight412.92 g/mol
CAS Number737005-53-7
MDL NumberMFCD18379268
Recommended Storage Temperature2-8°C

Chemical Structure and Reactivity

The chemical structure of 2-Chloro-9-cyclohexyl-N-[4-(4-morpholinyl)phenyl]-9H-purin-6-amine features several key functional groups that contribute to its reactivity and potential biological activity:

  • A purine nucleus (9H-purin) providing the core heterocyclic structure

  • A chloro substituent at position 2, which can serve as a leaving group in nucleophilic substitution reactions

  • A cyclohexyl group at position 9, contributing to the compound's lipophilicity

  • A 4-morpholinylphenyl group attached via an amino linkage at position 6, which may influence the compound's solubility and bioactivity

The presence of these various functional groups creates a molecule with potential for diverse chemical interactions, including hydrogen bonding capabilities through the nitrogen atoms, hydrophobic interactions through the cyclohexyl ring, and possible nucleophilic substitutions at the 2-position chlorine atom .

Synthesis Methodologies

The synthesis of 2-Chloro-9-cyclohexyl-N-[4-(4-morpholinyl)phenyl]-9H-purin-6-amine has been documented in scientific literature, providing important insights into its preparation and potential structural modifications. The synthetic pathway involves specific reagents and reaction conditions to achieve the desired chemical structure with optimal yield.

Synthetic Route

The compound can be synthesized from two key precursors: 9H-Purine, 2,6-dichloro-9-cyclohexyl- (referred to as Int-A1 in the synthesis procedure) and 4-Morpholinoaniline . The synthetic procedure involves a nucleophilic aromatic substitution reaction where the 4-morpholinoaniline replaces one of the chlorine atoms on the purine ring.

Detailed Synthesis Procedure

The detailed synthesis procedure involves the following steps:

  • A solution of Int-A1 (0.400 g, 1.47 mmol) in isopropanol (IPA) (10 mL) is prepared

  • 4-Morpholinoaniline (0.262 g, 1.47 mmol) and N,N-diisopropylethylamine (1.02 mL, 5.9 mmol) are added at room temperature

  • The reaction mixture is stirred at 120°C for 3 hours

  • After cooling, the reaction mixture is partitioned between water (75 mL) and ethyl acetate (EtOAc) (75 mL)

  • The organic layer is separated and dried over anhydrous Na2SO4

  • The solvent is removed under vacuum to obtain the crude product

  • Purification is performed by gradient column chromatography (normal phase, silica)

  • The product is eluted at 70% EtOAc in hexane to afford pure Int-A2 (0.400 g, 0.969 mmol)

The reported yield for this synthesis is 66%, making it a relatively efficient procedure for obtaining the target compound .

Analytical Characterization

The synthesized compound has been characterized using various analytical techniques:

  • LCMS: 100%, RT: 2.925 min, MS: 413.4 m/z [M+H]+; 415.4 m/z (M+3)

  • 1H NMR (400 MHz, DMSO-d6) spectral data provides confirmation of the structure with characteristic signals for the different proton environments in the molecule

These analytical data confirm the successful synthesis and purity of the target compound, providing researchers with reliable methods for its preparation.

ManufacturerProduct NumberPackage SizePrice (USD)Last Updated
Biosynth CarbosynthFC201761 mg$652021-12-16
Biosynth CarbosynthFC201762 mg$1002021-12-16
TRCC3651205 mg$1102021-12-16
Biosynth CarbosynthFC201765 mg$1752021-12-16
Biosynth CarbosynthFC2017610 mg$3202021-12-16
American Custom ChemicalsHCH04182225 mg$503.282021-12-16
Biosynth CarbosynthFC2017625 mg$6002021-12-16
Aladdin ScientificC3586475 mg$408.90N/A
Aladdin ScientificC35864710 mg$651.90N/A
Aladdin ScientificC35864725 mg$1,304.90N/A

This pricing information indicates that the compound is relatively expensive, which is typical for specialized research chemicals with complex synthetic requirements .

Product Specifications

Commercially available 2-Chloro-9-cyclohexyl-N-[4-(4-morpholinyl)phenyl]-9H-purin-6-amine typically has a minimum purity of 95%, making it suitable for research applications . Some suppliers, such as Aladdin Scientific, offer the compound at 98% purity, though at a premium price point .

The availability timeline for the compound varies among suppliers, with some offering immediate stock and others requiring extended lead times of 8-12 weeks due to production requirements and material sourcing .

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